molecular formula C30H48OSi B12549951 tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane CAS No. 142247-10-7

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane

Cat. No.: B12549951
CAS No.: 142247-10-7
M. Wt: 452.8 g/mol
InChI Key: CZYUSQWADAELQM-UHFFFAOYSA-N
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Description

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane is a silyl ether derivative characterized by a tert-butyldiphenylsilyl (TBDPS) group attached to a tetradecan-2-yloxy chain. This compound is synthesized via silylation reactions, typically using tert-butyldiphenylchlorosilane in the presence of imidazole and dimethylaminopyridine (DMAP) in DMF . The TBDPS group is widely employed as a protective group for alcohols due to its steric bulk and stability under basic conditions. The tetradecan-2-yloxy substituent introduces significant hydrophobicity, making the compound suitable for applications in lipid chemistry or as a surfactant intermediate. Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS) confirms its structure, with distinct signals corresponding to the aromatic protons of the diphenyl groups (δ ~7.4–7.6 ppm) and the aliphatic chain (δ ~0.5–1.5 ppm) .

Properties

CAS No.

142247-10-7

Molecular Formula

C30H48OSi

Molecular Weight

452.8 g/mol

IUPAC Name

tert-butyl-diphenyl-tetradecan-2-yloxysilane

InChI

InChI=1S/C30H48OSi/c1-6-7-8-9-10-11-12-13-14-17-22-27(2)31-32(30(3,4)5,28-23-18-15-19-24-28)29-25-20-16-21-26-29/h15-16,18-21,23-27H,6-14,17,22H2,1-5H3

InChI Key

CZYUSQWADAELQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane typically involves the reaction of tert-butyl(diphenyl)silanol with tetradecan-2-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The tert-butyl, diphenyl, or tetradecan-2-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of organometallic reagents or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.

Scientific Research Applications

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The TBDPS group is a common feature among analogs, but substituents on the oxygen atom vary significantly, leading to differences in reactivity and physical properties. Key comparisons include:

Compound Name Substituent Structure Key Features Applications Reference
tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane Linear C₁₄ alkyl chain (tetradecan-2-yl) High hydrophobicity, steric bulk Protective groups, lipid chemistry
tert-Butyl diphenyl(((4R,5S,6R)-2,2,5-trimethyl-6-phenethyl-1,3-dioxan-4-yl)methoxy)silane Dioxane ring with methyl and phenethyl groups Rigid cyclic structure, stereochemical complexity Stereoselective synthesis
(R)-tert-Butyl(3-(4-methoxybenzyloxy)pent-4-ynyloxy)diphenylsilane Alkyne and methoxybenzyl groups Unsaturation (C≡C), aromaticity Alkyne-based coupling reactions
tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane Conjugated diene (hexadienyl) π-π interactions, reactivity in Diels-Alder reactions Polymer chemistry
tert-Butyl((3,3-dimethyl-5-phenylpent-4-yn-1-yl)oxy)diphenylsilane Branched alkyl with phenyl and alkyne groups Steric hindrance, electronic effects Asymmetric catalysis

Steric and Electronic Effects

  • Steric Bulk : The TBDPS group in all compounds provides steric protection, but substituents modulate this effect. For example, the tetradecan-2-yl chain in the target compound enhances steric shielding compared to smaller groups like methoxybenzyl () or dioxane rings (). This bulkiness is critical in enantioselective reactions, where TBDPS derivatives outperform less hindered silyl groups (e.g., tert-butyldimethylsilyl) .
  • Electronic Effects : Unsaturated substituents (e.g., alkyne in , diene in ) introduce electron-deficient regions, influencing reactivity in cycloadditions or electrophilic substitutions. In contrast, the saturated tetradecan-2-yl chain in the target compound offers electron-rich aliphatic character.

Stability and Reactivity

  • Acid/Base Stability : All TBDPS ethers resist basic conditions but undergo cleavage under acidic conditions. The tetradecan-2-yl chain’s hydrophobicity may slow acid-catalyzed hydrolysis compared to polar substituents (e.g., dioxane in ).
  • Thermal Stability : Compounds with unsaturated groups () are prone to thermal degradation (e.g., alkyne oligomerization), whereas the saturated target compound is more thermally robust.

Spectroscopic Differentiation

  • ¹H NMR : The tetradecan-2-yl chain shows characteristic methylene/methyl signals (δ 1.2–1.4 ppm), while aromatic protons (δ 7.4–7.6 ppm) overlap with other TBDPS derivatives. Unsaturated analogs () exhibit alkene/alkyne protons (δ 2.0–6.0 ppm).
  • IR Spectroscopy : The Si-O-C stretch (~1100 cm⁻¹) is consistent across analogs, but alkyne (C≡C, ~2100 cm⁻¹) or carbonyl (C=O, ~1700 cm⁻¹) stretches distinguish functionalized derivatives .

Biological Activity

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane is a silane compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₃₀O₁Si
  • Molecular Weight : 270.50 g/mol
  • CAS Number : 33729-92-9
  • Density : Not available
  • Boiling Point : Approximately 308.9 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit the activity of certain enzymes linked to cell proliferation, potentially leading to anticancer effects. For instance, it has been noted to influence pathways related to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Receptor Modulation : The compound may act as a partial agonist at specific nuclear receptors, such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is involved in lipid metabolism and glucose homeostasis . This receptor modulation can lead to beneficial effects in metabolic disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : A study published in Europe PMC demonstrated that derivatives of silane compounds, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Effects : Research indicates that silanes can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro assays showed that this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
  • Neuroprotective Properties : Emerging evidence suggests potential neuroprotective effects, where silane compounds may reduce oxidative stress in neuronal cells. This effect could be mediated through the upregulation of antioxidant enzymes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; G1 phase arrest
Anti-inflammatoryReduced TNF-alpha and IL-6 production
NeuroprotectiveIncreased antioxidant enzyme activity

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